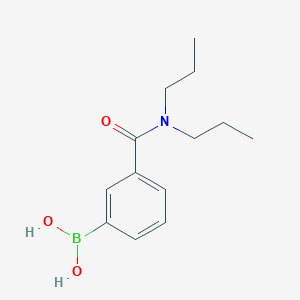
Chlorhydrate de 3-(thiophène-3-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNS and its molecular weight is 203.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-3-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Chlorhydrate de 3-(thiophène-3-yl)pipéridine: est un intermédiaire précieux dans la synthèse de molécules bioactives. Son incorporation dans des structures plus grandes peut conduire à des composés présentant des activités pharmacologiques significatives. Par exemple, les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La polyvalence de ce composé permet la création de diverses entités bioactives par le biais de diverses réactions intra- et intermoléculaires .
Développement de médicaments antipsychotiques
Le groupement thiophène est connu pour son importance thérapeutique, en particulier dans les médicaments antipsychotiques. L'atome de soufre riche en électrons dans le thiophène peut interagir avec les cibles biologiques, améliorant le profil pharmacologique des médicaments dérivés. Ainsi, le this compound pourrait être utilisé pour développer de nouveaux agents antipsychotiques avec une efficacité améliorée et des effets secondaires réduits .
Applications anti-inflammatoires
Les dérivés du thiophène ont été rapportés pour présenter des propriétés anti-inflammatoires. En manipulant la structure chimique du This compound, les chercheurs peuvent synthétiser de nouveaux agents anti-inflammatoires qui peuvent offrir des traitements alternatifs pour des affections comme l'arthrite et d'autres maladies inflammatoires .
Science des matériaux : Semi-conducteurs organiques
En science des matériaux, les dérivés du thiophène jouent un rôle crucial dans l'avancement des semi-conducteurs organiquesle this compound peut être un précurseur pour les molécules utilisées dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED), contribuant au développement de dispositifs électroniques flexibles et légers .
Inhibition de la corrosion
Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion en chimie industrielle. Ils peuvent former des couches protectrices sur les métaux, empêchant les dommages oxydatifsle this compound pourrait être exploré pour ses applications potentielles dans la protection des infrastructures et des machines contre la corrosion .
Agents antimicrobiens et antifongiques
La complexité structurale du This compound permet la synthèse de composés présentant des activités antimicrobiennes et antifongiques. Ces applications sont essentielles pour développer de nouveaux traitements contre les maladies infectieuses, en particulier avec la préoccupation croissante concernant la résistance aux antibiotiques .
Inhibition de la kinase pour la thérapie du cancer
Les kinases sont des enzymes qui jouent un rôle vital dans la signalisation cellulaire et sont souvent impliquées dans le cancer. Les dérivés du thiophène ont montré un potentiel dans l'inhibition de l'activité de la kinase. Par conséquent, le this compound pourrait être un point de départ pour la synthèse d'inhibiteurs de la kinase, offrant une voie pour des thérapies anticancéreuses ciblées .
Recherche neurologique
Les dérivés de la pipéridine sont importants dans la recherche neurologique en raison de leur impact sur le système nerveux centralle this compound pourrait être utilisé pour étudier les processus de neurotransmetteurs et développer des médicaments pour les troubles neurologiques tels que la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés
IUPAC Name |
3-thiophen-3-ylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYZCGJCBDTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1486631.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)





![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)




